molecular formula C22H26Cl2N2O B13734692 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride CAS No. 16297-41-9

4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride

Cat. No.: B13734692
CAS No.: 16297-41-9
M. Wt: 405.4 g/mol
InChI Key: YSELBCYYMSDAMT-UHFFFAOYSA-N
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Description

4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of benzamide, characterized by the presence of a chloro group and a piperidinoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride typically involves the condensation of 4-chlorobenzoyl chloride with alpha-(1-methyl-1-piperidinoethyl)benzaldehyde. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzamide
  • N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide
  • 4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide

Uniqueness

4-Chloro-N-(alpha-(1-methyl-1-piperidinoethyl)benzilidene)benzamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

16297-41-9

Molecular Formula

C22H26Cl2N2O

Molecular Weight

405.4 g/mol

IUPAC Name

4-chloro-N-(2-methyl-1-phenyl-2-piperidin-1-ium-1-ylpropylidene)benzamide;chloride

InChI

InChI=1S/C22H25ClN2O.ClH/c1-22(2,25-15-7-4-8-16-25)20(17-9-5-3-6-10-17)24-21(26)18-11-13-19(23)14-12-18;/h3,5-6,9-14H,4,7-8,15-16H2,1-2H3;1H

InChI Key

YSELBCYYMSDAMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=NC(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2)[NH+]3CCCCC3.[Cl-]

Origin of Product

United States

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